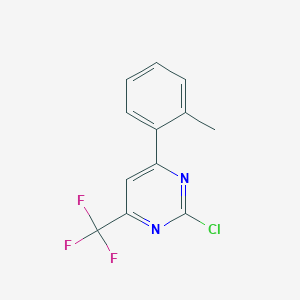
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with o-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Chemical Reactions Analysis
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group, which may affect its reactivity and application.
6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine:
The presence of both the chlorine and o-tolyl groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical processes.
Properties
Molecular Formula |
C12H8ClF3N2 |
|---|---|
Molecular Weight |
272.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-4-2-3-5-8(7)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3 |
InChI Key |
QRVVIJPYJDUIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















